molecular formula C16H17N3O5S B2673885 Ethyl 4-(5-nitrobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate CAS No. 380175-70-2

Ethyl 4-(5-nitrobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate

Cat. No.: B2673885
CAS No.: 380175-70-2
M. Wt: 363.39
InChI Key: BZYYNSOYBBNVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(5-nitrobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H17N3O5S and a molecular weight of 363.39. It is a derivative of benzo[b]thiophene, a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .


Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves heterocyclization of various substrates . A general procedure for preparing 5-nitrobenzo[b]thiophene-2-carbonyl chloride derivatives involves refluxing a solution of the starting material in thionyl chloride . This could potentially be a step in the synthesis of this compound.


Molecular Structure Analysis

The molecular structure of this compound is based on the benzo[b]thiophene scaffold, which is a five-membered ring containing one sulfur atom . The compound also contains functional groups such as nitro, carbonyl, and carboxylate.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the retrieved papers, benzo[b]thiophene derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .

Scientific Research Applications

Synthesis of Biologically Active Molecules

  • Antimicrobial and Antioxidant Applications : Research indicates that derivatives of Ethyl 4-(5-nitrobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, compounds synthesized through microwave-assisted processes containing penicillanic acid or cephalosporanic acid moieties have shown good to moderate antimicrobial activity against test microorganisms, with certain compounds also exhibiting antiurease and antilipase activities (Başoğlu et al., 2013). Similarly, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates have been synthesized and demonstrated remarkable antimicrobial and antioxidant properties (Raghavendra et al., 2016).

  • Anticancer Activity : Compounds derived from this compound have been explored for their potential anticancer activities. A study utilizing ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block for the synthesis of new heterocycles revealed several compounds with potent activity against colon HCT-116 human cancer cell line, showcasing the potential for developing novel anticancer agents (Abdel-Motaal et al., 2020).

  • Anti-Inflammatory Agents : The synthesis of thienopyrimidine derivatives from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has resulted in compounds with significant anti-inflammatory activity, demonstrating the utility of these chemical frameworks in the development of new therapeutic agents (El-kerdawy et al., 1996).

Future Directions

Benzo[b]thiophene derivatives, including Ethyl 4-(5-nitrobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate, are a topic of ongoing research due to their potential biological activities . Future research may focus on further optimization of these compounds to develop new chemopreventive and chemotherapeutic agents .

Properties

IUPAC Name

ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-2-24-16(21)18-7-5-17(6-8-18)15(20)14-10-11-9-12(19(22)23)3-4-13(11)25-14/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYYNSOYBBNVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.